molecular formula C8H14FNO3 B14715010 Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate CAS No. 18283-01-7

Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate

Cat. No.: B14715010
CAS No.: 18283-01-7
M. Wt: 191.20 g/mol
InChI Key: AMAQFWKTSQEKQA-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate is a chemical compound with the molecular formula C8H14FNO3 and a molecular weight of 191.20 g/mol It is an ester derivative, characterized by the presence of an ethoxy group, a fluoro group, and an imino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The use of dehydrating agents such as sulfuric acid or molecular sieves can help drive the reaction to completion by removing water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro group can enhance the compound’s stability and bioavailability by increasing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro group enhances its stability and reactivity, while the imino group provides opportunities for hydrogen bonding and interactions with biological molecules .

Properties

CAS No.

18283-01-7

Molecular Formula

C8H14FNO3

Molecular Weight

191.20 g/mol

IUPAC Name

ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate

InChI

InChI=1S/C8H14FNO3/c1-4-12-6(10)8(3,9)7(11)13-5-2/h10H,4-5H2,1-3H3

InChI Key

AMAQFWKTSQEKQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C)(C(=O)OCC)F

Origin of Product

United States

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